3,4-Dimethyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide
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Overview
Description
3,4-Dimethyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is a complex organic compound that features a benzamide core with multiple substituents, including pyrimidine and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and pyrrolidine under basic conditions.
Amination Reaction: The synthesized pyrimidine derivative is then subjected to an amination reaction with 4-aminobenzamide to form the desired compound.
Final Coupling: The final step involves coupling the intermediate with 3,4-dimethylbenzoyl chloride under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3,4-Dimethyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets. The pyrimidine and pyrrolidine rings may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide
Uniqueness
3,4-Dimethyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is unique due to its specific substitution pattern and the presence of both pyrimidine and pyrrolidine rings. This structural complexity may confer unique biological activities and interactions compared to other similar compounds.
Properties
Molecular Formula |
C24H27N5O |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3,4-dimethyl-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C24H27N5O/c1-16-6-7-19(14-17(16)2)23(30)27-21-10-8-20(9-11-21)26-22-15-18(3)25-24(28-22)29-12-4-5-13-29/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,27,30)(H,25,26,28) |
InChI Key |
RURUUTVQPZDWEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=NC(=C3)C)N4CCCC4)C |
Origin of Product |
United States |
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